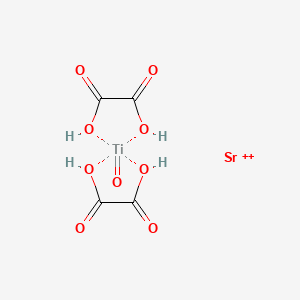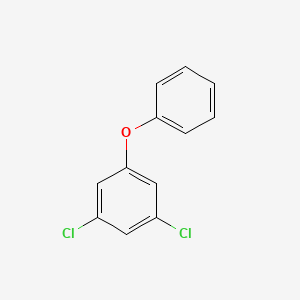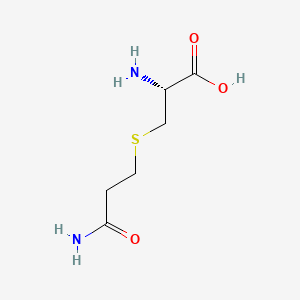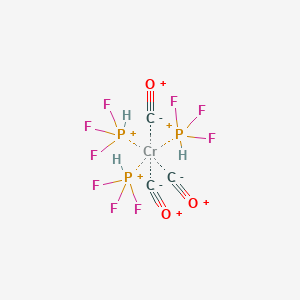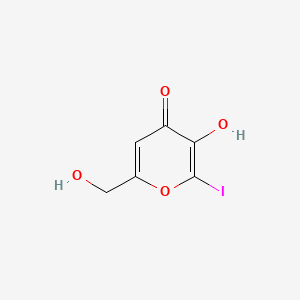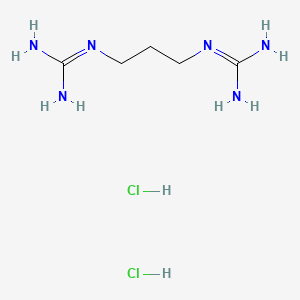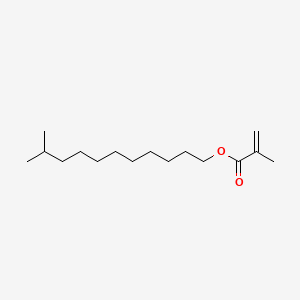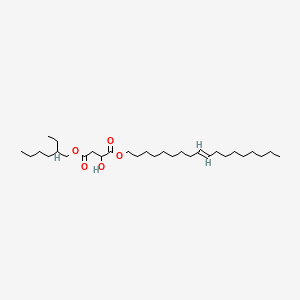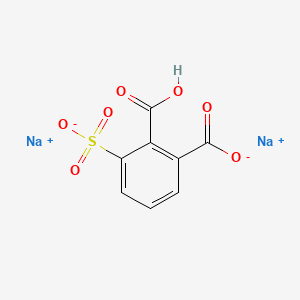
(3-(Allyloxy)propyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Allyloxy)propyl)benzene is an organic compound with the molecular formula C12H16O. It is also known as 3-phenylpropyl allyl ether. This compound consists of a benzene ring attached to a propyl chain, which is further connected to an allyloxy group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Allyloxy)propyl)benzene typically involves the reaction of 3-phenylpropyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
C6H5CH2CH2CH2OH+CH2=CHCH2Br→C6H5CH2CH2CH2OCH2CH=CH2+KBr
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-(Allyloxy)propyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the allyloxy group can be reduced to form saturated ethers.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 3-(allyloxy)propyl benzaldehyde or 3-(allyloxy)propyl benzoic acid.
Reduction: Formation of 3-(propoxy)propylbenzene.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
(3-(Allyloxy)propyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(Allyloxy)propyl)benzene depends on the specific chemical reactions it undergoes. In general, the allyloxy group can participate in nucleophilic or electrophilic reactions, while the benzene ring can undergo aromatic substitution. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3-phenylpropyl alcohol: Lacks the allyloxy group, making it less reactive in certain types of reactions.
Allylbenzene: Contains an allyl group directly attached to the benzene ring, differing in structure and reactivity.
Benzyl allyl ether: Similar ether linkage but with a different carbon chain length.
Uniqueness
(3-(Allyloxy)propyl)benzene is unique due to the presence of both an allyloxy group and a propyl chain attached to the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.
Properties
CAS No. |
93981-51-2 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-prop-2-enoxypropylbenzene |
InChI |
InChI=1S/C12H16O/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h2-5,7-8H,1,6,9-11H2 |
InChI Key |
ZAJDPZZYLOEGDB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


